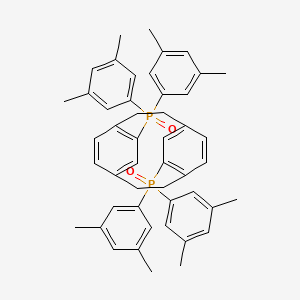
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to an oxygen atom and three carbon atoms, making it a phosphine oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its efficiency and versatility. The reaction conditions often include an inert atmosphere, such as argon, to prevent unwanted side reactions. The process may also involve the use of catalysts like copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as hydrogenation and cross-coupling reactions.
Medicine: It is being explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) involves its interaction with various molecular targets. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the transformation of substrates into desired products. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: This compound shares a similar phosphine oxide structure and is used as a ligand in various catalytic reactions.
1,3-Dicyanatobenzene: Although structurally different, this compound is used in similar applications, such as the production of polymers.
Uniqueness
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure, which provides distinct steric and electronic properties
Eigenschaften
Molekularformel |
C48H50O2P2 |
|---|---|
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
5,11-bis[bis(3,5-dimethylphenyl)phosphoryl]tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C48H50O2P2/c1-31-17-32(2)22-43(21-31)51(49,44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)52(50,45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 |
InChI-Schlüssel |
USFYXQCAXOZHHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
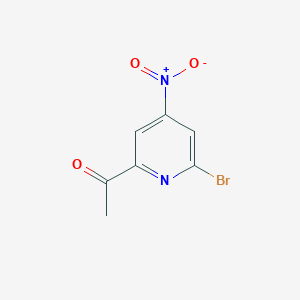
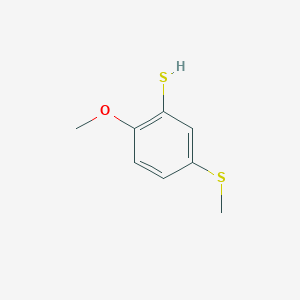
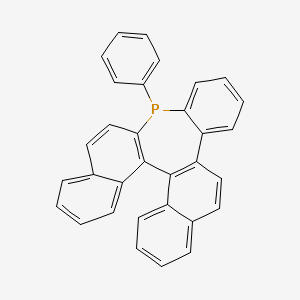


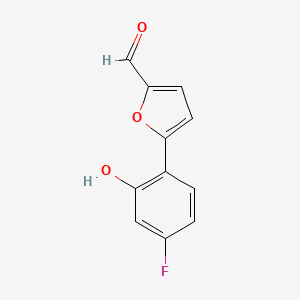
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
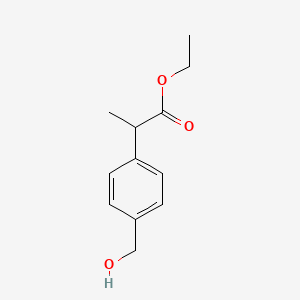
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
